molecular formula C9H11ClN2O2 B14753322 N'-(3-Chlorophenyl)-N-methoxy-N-methylurea CAS No. 1630-19-9

N'-(3-Chlorophenyl)-N-methoxy-N-methylurea

Cat. No.: B14753322
CAS No.: 1630-19-9
M. Wt: 214.65 g/mol
InChI Key: PIGINCCGZHXGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Chlorophenyl)-N-methoxy-N-methylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chlorophenyl group, a methoxy group, and a methyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorophenyl)-N-methoxy-N-methylurea typically involves the reaction of 3-chloroaniline with methyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(3-Chlorophenyl)-N-methoxy-N-methylurea can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorophenyl)-N-methoxy-N-methylurea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions. The reactions are often carried out in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(3-chlorophenyl)-N-methoxy-N-methylurea oxide, while reduction may produce N’-(3-chlorophenyl)-N-methoxy-N-methylamine.

Scientific Research Applications

N’-(3-Chlorophenyl)-N-methoxy-N-methylurea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical structure makes it a candidate for drug development.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N’-(3-Chlorophenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Receptor Binding: It can bind to specific receptors, triggering a cascade of cellular responses.

    Signal Transduction: The compound can affect signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

N’-(3-Chlorophenyl)-N-methoxy-N-methylurea can be compared with other similar compounds, such as:

    N-(3-Chlorophenyl)-N-methylurea: This compound lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(3-Chlorophenyl)-N-methoxyurea: This compound lacks the methyl group, which may influence its chemical properties and applications.

    N-(3-Chlorophenyl)-N-methoxy-N-ethylurea: The presence of an ethyl group instead of a methyl group may result in different reactivity and biological effects.

The uniqueness of N’-(3-Chlorophenyl)-N-methoxy-N-methylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1630-19-9

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-methoxy-1-methylurea

InChI

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13)

InChI Key

PIGINCCGZHXGRB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC(=CC=C1)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.